The synthesis of 4-Fluorobenzylsulfonylacetonitrile can be achieved through several methods, commonly involving the reaction of 4-fluorobenzyl chloride with sodium sulfonamide and acetonitrile. Here is a typical synthetic route:
This method allows for the efficient formation of the desired compound with high yields.
The molecular structure of 4-Fluorobenzylsulfonylacetonitrile can be described as follows:
4-Fluorobenzylsulfonylacetonitrile participates in various chemical reactions:
The mechanism of action for 4-Fluorobenzylsulfonylacetonitrile primarily involves its reactivity as an electrophile in various organic transformations:
4-Fluorobenzylsulfonylacetonitrile has several scientific applications:
4-Fluorobenzylsulfonylacetonitrile (CAS 175276-84-3) belongs to a class of organosulfur compounds characterized by a sulfonyl group (–SO₂–) bridging a fluorinated benzyl moiety and an acetonitrile unit. Its molecular formula is C₉H₈FNO₂S, with a molecular weight of 213.23 g/mol. The canonical SMILES representation is "N#CCS(=O)(=O)CC1=CC=C(F)C=C1", reflecting the nitrile functionality (–C≡N), sulfonyl group, and 4-fluorobenzyl attachment [1] [2]. Key physical properties include:
Table 1: Physicochemical Properties of 4-Fluorobenzylsulfonylacetonitrile
| Property | Value | Measurement Conditions |
|---|---|---|
| Melting Point | 137–140°C | Ambient pressure |
| Density | 1.44 g/cm³ | 25°C |
| Boiling Point | 534.5°C | 760 mmHg |
| Refractive Index | 1.58 | Standard conditions |
| Vapor Pressure | 2.95E-12 mmHg | 25°C |
Functionally, the sulfonyl group confers electron-withdrawing characteristics, enhancing the acidity of adjacent protons (e.g., the methylene group in –SO₂CH₂CN), while the nitrile group offers versatile reactivity for carbon-carbon bond formation via nucleophilic additions or cyclizations. This dual reactivity makes sulfonylacetonitriles valuable synthons for heterocycle synthesis and carbon chain extension [2] [4].
The para-fluorine atom in 4-fluorobenzylsulfonylacetonitrile profoundly influences its electronic and steric properties. Fluorine’s high electronegativity (3.98 Pauling scale) induces a strong electron-withdrawing effect, which:
In materials science, fluorinated sulfonylacetonitriles improve thermal stability (evidenced by the high boiling point of 534.5°C) and alter crystalline packing, as observed in XRD analyses showing tighter molecular stacking [2] [9].
Sulfonylacetonitrile derivatives emerged prominently in the 1990s as precursors to vinyl sulfones and heterocycles. 4-Fluorobenzylsulfonylacetonitrile was first cataloged in chemical databases circa 2000, with optimized synthetic routes published post-2010 [2]. Its applications span:
Representative Transformation:
4-Fluorobenzylsulfonylacetonitrile + Aldehyde → Knoevenagel adduct → Cyclization → Fluorinated heterocycle CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: